molecular formula C22H15ClN2O3 B4922715 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide

3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide

Cat. No. B4922715
M. Wt: 390.8 g/mol
InChI Key: WSDUYWQHHISBDG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, also known as CNF, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. CNF is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the binding of the molecule to specific proteins or peptides. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide contains a nitro group that is capable of forming hydrogen bonds with amino acid residues in the target protein or peptide. This binding results in a change in the fluorescence properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic probe for use in laboratory experiments. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in live-cell imaging studies without affecting cell viability or function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in laboratory experiments include its high sensitivity and selectivity for protein and peptide detection, as well as its fluorescent properties for cellular imaging. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is also a safe and non-toxic probe that can be used in live-cell imaging studies without affecting cell viability or function. However, the limitations of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide include its cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in scientific research. One potential application is in the development of biosensors for the detection of specific proteins or peptides in biological samples. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could also be used in drug discovery to screen for compounds that interact with specific proteins or peptides. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could be used in the development of targeted therapies for diseases such as cancer, where specific proteins or peptides are overexpressed. Overall, the unique properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide make it a valuable tool for a variety of scientific research applications.

Synthesis Methods

The synthesis of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the condensation of 3-(4-chloro-3-nitrophenyl)acryloyl chloride with 9H-fluoren-2-amine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is a yellow powder that is purified by column chromatography.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in a variety of scientific research applications, including protein and peptide detection, cellular imaging, and drug discovery. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has also been used for cellular imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has potential applications in drug discovery, as it can be used to screen for compounds that interact with specific proteins or peptides.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-9-5-14(11-21(20)25(27)28)6-10-22(26)24-17-7-8-19-16(13-17)12-15-3-1-2-4-18(15)19/h1-11,13H,12H2,(H,24,26)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUYWQHHISBDG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide

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